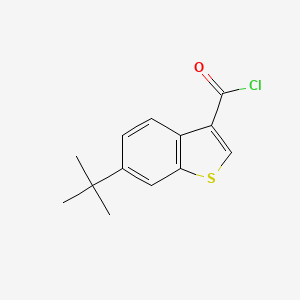

6-Tert-butyl-1-benzothiophene-3-carbonyl chloride

説明

Chemical Identity and Classification

Chemical Name: this compound

CAS Number: 1160248-92-9

Molecular Formula: C₁₃H₁₃ClOS

Molecular Weight: 252.76 g/mol

Classification:

- Heterocyclic Compound: A fused aromatic system containing sulfur (benzothiophene core).

- Acyl Chloride: Exhibits reactivity typical of carbonyl chlorides, enabling nucleophilic substitution reactions.

Structural Features:

Historical Context in Benzothiophene Chemistry

Benzothiophene derivatives have been studied since the early 20th century, with applications in pharmaceuticals (e.g., zileuton, raloxifene) and materials science (e.g., dyes, semiconductors). The introduction of substituents like tert-butyl and carbonyl chloride groups reflects modern trends in optimizing solubility, stability, and reactivity for specific applications.

Key Developments:

Structural Significance in Heterocyclic Chemistry

The compound’s structure embodies principles of aromatic stability and reactivity, making it valuable for synthetic chemistry.

Key Structural Attributes:

Reactivity:

The carbonyl chloride group undergoes nucleophilic acyl substitution under mild conditions, enabling:

Position within the Benzothiophene Chemical Space

This compound occupies a niche in the benzothiophene family, distinguished by its substituents and reactivity.

Comparison with Related Derivatives:

Strategic Advantages:

特性

IUPAC Name |

6-tert-butyl-1-benzothiophene-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClOS/c1-13(2,3)8-4-5-9-10(12(14)15)7-16-11(9)6-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUZGYPRFHTQQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C(=CS2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501194095 | |

| Record name | 6-(1,1-Dimethylethyl)benzo[b]thiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501194095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160248-92-9 | |

| Record name | 6-(1,1-Dimethylethyl)benzo[b]thiophene-3-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160248-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1,1-Dimethylethyl)benzo[b]thiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501194095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Precursor Synthesis: 6-Tert-butyl-1-benzothiophene-3-carboxylic acid

Before preparing the acid chloride, the parent carboxylic acid must be synthesized. The synthesis of 6-tert-butyl-1-benzothiophene-3-carboxylic acid generally involves:

- Modification of benzothiophene derivatives : Introduction of the tert-butyl group at the 6-position on the benzothiophene ring.

- Functionalization at position 3 : Installation of the carboxylic acid group at the 3-position.

This is often achieved through multi-step synthetic routes involving Friedel-Crafts alkylation or directed lithiation for tert-butyl substitution, followed by carboxylation or oxidation reactions to introduce the acid functionality.

Conversion of 6-Tert-butyl-1-benzothiophene-3-carboxylic acid to the Acid Chloride

The preparation of 6-tert-butyl-1-benzothiophene-3-carbonyl chloride from its corresponding acid typically follows classical acyl chloride synthesis protocols:

Reagents and Conditions

-

- Thionyl chloride (SOCl₂)

- Oxalyl chloride ((COCl)₂)

- Phosphorus pentachloride (PCl₅) or phosphorus trichloride (PCl₃) (less common due to harsher conditions)

Solvents :

- Anhydrous solvents such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are used to dissolve the acid and facilitate the reaction.

-

- Dimethylformamide (DMF) is often added in catalytic amounts to activate thionyl chloride, increasing reaction rate and yield.

-

- Reactions are typically conducted at reflux or room temperature depending on the chlorinating agent and solvent.

General Procedure

- Dissolution : The 6-tert-butyl-1-benzothiophene-3-carboxylic acid is dissolved in anhydrous solvent under an inert atmosphere (e.g., nitrogen).

- Addition of chlorinating agent : Thionyl chloride (or oxalyl chloride) is added dropwise, sometimes with catalytic DMF.

- Reaction : The mixture is stirred at room temperature or heated to reflux for several hours (commonly 2–6 hours).

- Work-up : Excess chlorinating agent and solvents are removed under reduced pressure. The crude acid chloride is often purified by distillation or recrystallization under anhydrous conditions.

This method yields the acid chloride with high purity and good yield, preserving the tert-butyl group and the benzothiophene core.

Alternative Synthetic Routes and Improvements

Improved processes for benzothiophene acid chlorides : Patent WO1995015323 describes optimized methods for synthesizing benzothiophene-2-carbonyl chlorides, which can be adapted for 6-tert-butyl derivatives at the 3-position. The patent emphasizes the use of mild solvents and controlled reaction conditions to improve yield and reduce impurities.

Use of protected intermediates : In some synthetic strategies, protected forms of benzothiophene carboxylic acids are used to control reactivity and regioselectivity before converting to acid chlorides. This approach minimizes side reactions and improves selectivity for the desired position on the benzothiophene ring.

Comparative Data Table of Preparation Methods

| Parameter | Method A: Thionyl Chloride (SOCl₂) | Method B: Oxalyl Chloride ((COCl)₂) | Method C: Phosphorus Pentachloride (PCl₅) |

|---|---|---|---|

| Solvent | Anhydrous DCM or THF | Anhydrous DCM | Anhydrous DCM |

| Catalyst/Additive | Catalytic DMF | Catalytic DMF | None |

| Temperature | Room temp to reflux (40–70 °C) | Room temp to reflux | Elevated temperature (>70 °C) |

| Reaction Time | 2–6 hours | 2–4 hours | 1–3 hours |

| Yield (%) | 85–95% | 80–90% | 70–85% |

| Purification | Vacuum distillation or recrystallization | Vacuum distillation or recrystallization | Recrystallization |

| Advantages | High yield, mild conditions | Mild, less corrosive byproducts | Strong chlorinating agent, fast reaction |

| Disadvantages | Generates SO₂ and HCl gases | Generates CO and CO₂ gases | Harsh conditions, possible side reactions |

Research Findings and Notes

The presence of the bulky tert-butyl group at the 6-position provides steric hindrance that can influence the reactivity during the chlorination step, often requiring careful control of reaction conditions to avoid side reactions or decomposition.

The acid chloride form is highly reactive and serves as a key intermediate for further functionalization, such as amide bond formation or esterification, important in pharmaceutical and materials chemistry.

Stability of the acid chloride can be sensitive to moisture; thus, all steps must be conducted under anhydrous conditions to prevent hydrolysis back to the acid.

No direct detailed experimental procedures for this compound were found in open literature, but the general methods for benzothiophene acid chlorides are applicable with appropriate modifications.

化学反応の分析

Types of Reactions

6-Tert-butyl-1-benzothiophene-3-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Oxidation: The benzothiophene ring can undergo oxidation to form sulfoxides and sulfones.

Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under mild to moderate conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed

Amides and Esters: Formed from nucleophilic substitution reactions.

Sulfoxides and Sulfones: Formed from oxidation reactions.

Alcohols: Formed from reduction reactions.

科学的研究の応用

6-Tert-butyl-1-benzothiophene-3-carbonyl chloride has several scientific research applications, including:

Proteomics Research: Used as a reagent for the modification of proteins and peptides.

Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Material Science: Utilized in the development of advanced materials with specific electronic and optical properties.

Organic Synthesis: Serves as a versatile building block for the synthesis of complex organic molecules.

作用機序

The mechanism of action of 6-Tert-butyl-1-benzothiophene-3-carbonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The carbonyl chloride group acts as an electrophile, facilitating nucleophilic attack and subsequent substitution reactions. The benzothiophene ring can also participate in redox reactions, contributing to its versatility in chemical synthesis .

類似化合物との比較

Comparison with Similar Compounds

To contextualize its properties, 6-Tert-butyl-1-benzothiophene-3-carbonyl chloride is compared below with structurally related benzothiophene acyl chlorides and analogous aromatic carbonyl chlorides.

2.1 Structural and Reactivity Comparisons

2.2 Catalytic and Solvent Compatibility

- This contrasts with cellulose-dissolving ionic liquids, which favor polar, hydrogen-bonding solutes .

- Catalytic Applications: While ionic liquids are noted for enhancing transition metal catalysis via biphasic separation and low volatility , the steric bulk of this compound may hinder coordination with metal catalysts compared to less hindered analogs like 1-benzothiophene-3-carbonyl chloride.

生物活性

6-Tert-butyl-1-benzothiophene-3-carbonyl chloride is a chemical compound characterized by its unique structure, which incorporates a benzothiophene core with a tert-butyl group and a carbonyl chloride functional group. This compound has garnered interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and reactivity towards nucleophiles.

The molecular formula of this compound is C₁₃H₁₃ClOS, with a molecular weight of 252.76 g/mol. Its structural features contribute to its reactivity and potential applications in various biological contexts.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃ClOS |

| Molecular Weight | 252.76 g/mol |

| Functional Groups | Carbonyl chloride, tert-butyl |

| Core Structure | Benzothiophene |

The biological activity of this compound is primarily attributed to its reactivity as an electrophile, allowing it to participate in nucleophilic substitution reactions. This mechanism facilitates interactions with various biological targets, potentially leading to therapeutic effects.

Inhibition Studies

Research indicates that this compound may inhibit serotonin (5-HT) uptake, which could implicate it in the modulation of neurotransmitter systems. This activity is significant for developing potential treatments for mood disorders and other neuropsychiatric conditions.

Synthesis and Evaluation

A study focusing on the synthesis of benzothiophene derivatives highlighted the biological evaluation of compounds similar to this compound. The findings suggested that modifications at the benzothiophene core could enhance biological activity, particularly in terms of cytotoxicity and antiviral properties .

Comparative Analysis

A comparative analysis of various benzothiophene derivatives revealed that those with electron-donating groups exhibited improved biological activity compared to their electron-withdrawing counterparts. This suggests that the tert-butyl group may enhance the compound's reactivity and biological efficacy .

| Compound | Activity | EC50 (μM) |

|---|---|---|

| Benzothiophene Derivative A | Antiviral against TMV | 58.7 |

| Benzothiophene Derivative B | Anti-HIV activity | 3.98 |

| This compound | Potential based on structural similarity | TBD |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Tert-butyl-1-benzothiophene-3-carbonyl chloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation of 1-benzothiophene derivatives followed by tert-butyl group introduction. Use anhydrous conditions (e.g., Schlenk line) to minimize hydrolysis of the acyl chloride . Purification via column chromatography (hexane/ethyl acetate) or recrystallization (dry toluene) is recommended. Monitor purity using HPLC (≥95%) and confirm via NMR (tert-butyl singlet at ~1.3 ppm) .

Q. How should this compound be handled and stored to prevent degradation?

- Methodological Answer : Store under inert gas (argon) at –20°C in flame-resistant containers. Avoid moisture (hydrolysis forms carboxylic acid) and direct light. Use sealed glassware with PTFE-lined caps. Safety protocols from analogous chlorides suggest wearing nitrile gloves, goggles, and working in a fume hood due to corrosive and lachrymatory hazards .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : NMR will show the carbonyl carbon at ~170 ppm. Tert-butyl carbons appear at ~30 ppm (CH) and ~35 ppm (quaternary C).

- IR : Confirm the C=O stretch at ~1770 cm and C-Cl at ~850 cm.

- Mass Spec : Look for molecular ion [M] at m/z ~264 (exact mass varies with isotopic Cl).

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence nucleophilic acyl substitution reactivity?

- Methodological Answer : The tert-butyl group at the 6-position restricts access to the carbonyl carbon, slowing reactions with bulky nucleophiles. Compare kinetics with unsubstituted benzothiophene-3-carbonyl chloride using stopped-flow spectroscopy. Computational modeling (DFT) can map steric bulk effects on transition states .

Q. What strategies mitigate side reactions (e.g., ring sulfoxidation) during synthetic applications?

- Methodological Answer : Use low-temperature (–78°C) reactions with non-oxidizing nucleophiles (e.g., Grignard reagents). Add antioxidants (e.g., BHT) to suppress sulfur oxidation. Monitor via LC-MS for sulfoxide byproducts (retention time shifts) .

Q. How can contradictions in reported thermal stability data be resolved?

- Methodological Answer : Conduct differential scanning calorimetry (DSC) under controlled atmospheres. Compare decomposition onset temperatures in nitrogen vs. air to isolate oxidative vs. inherent thermal effects. Cross-reference with TGA-MS to identify volatile degradation products (e.g., HCl, SO) .

Q. What computational models predict regioselectivity in electrophilic aromatic substitution (EAS) on this scaffold?

- Methodological Answer : Perform Fukui function analysis (Gaussian 09) to identify electron-rich positions. Validate with experimental bromination (NBS in DCM) and correlate NMR shifts of substituted products with computed electrophilic susceptibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。